molecular formula C25H25N3 B5160116 N-[(9-ethyl-9H-carbazol-3-yl)methyl]-2-(1H-indol-3-yl)ethanamine

N-[(9-ethyl-9H-carbazol-3-yl)methyl]-2-(1H-indol-3-yl)ethanamine

Cat. No. B5160116
M. Wt: 367.5 g/mol
InChI Key: JOSHCCLTVWCMHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(9-ethyl-9H-carbazol-3-yl)methyl]-2-(1H-indol-3-yl)ethanamine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as EBIO, and it has been a subject of interest for researchers in the field of pharmacology, biochemistry, and physiology.

Mechanism of Action

EBIO exerts its effects by activating potassium channels, specifically the large conductance calcium-activated potassium (BK) channels. This activation leads to an increase in the efflux of potassium ions, which leads to hyperpolarization of the cell membrane. This hyperpolarization can lead to the relaxation of smooth muscle cells, which can result in vasodilation.
Biochemical and Physiological Effects:
EBIO has been shown to have several biochemical and physiological effects. In vitro studies have shown that it can increase the activity of the Na+/K+ ATPase, which can lead to the regulation of cellular ion homeostasis. It has also been shown to activate potassium channels, which can lead to the regulation of cell proliferation and apoptosis. In vivo studies have shown that it can lead to the relaxation of smooth muscle cells, which can result in vasodilation.

Advantages and Limitations for Lab Experiments

One of the advantages of using EBIO in lab experiments is its specificity for BK channels. This specificity allows researchers to study the effects of BK channel activation without the interference of other ion channels. However, one of the limitations of using EBIO is its potential toxicity. High concentrations of EBIO can lead to cell death, which can limit its use in certain experiments.

Future Directions

For the study of EBIO include the development of more specific BK channel activators and the study of its effects on other ion channels.

Synthesis Methods

The synthesis of EBIO is a complex process that requires several steps. The first step involves the reaction of 9-ethylcarbazole with formaldehyde to produce 9-ethyl-9H-carbazol-3-ylmethyl alcohol. The second step involves the reaction of this alcohol with 1H-indole-3-carboxaldehyde to produce N-[(9-ethyl-9H-carbazol-3-yl)methyl]-2-(1H-indol-3-yl)ethanamine. This process is time-consuming and requires expertise in organic chemistry.

Scientific Research Applications

EBIO has been extensively studied for its potential applications in various fields. In pharmacology, it has been shown to have vasodilatory effects, which makes it a potential candidate for the treatment of hypertension. In biochemistry, it has been shown to activate potassium channels, which can lead to the regulation of cell proliferation and apoptosis. In physiology, it has been shown to increase the activity of the Na+/K+ ATPase, which can lead to the regulation of cellular ion homeostasis.

properties

IUPAC Name

N-[(9-ethylcarbazol-3-yl)methyl]-2-(1H-indol-3-yl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3/c1-2-28-24-10-6-4-8-21(24)22-15-18(11-12-25(22)28)16-26-14-13-19-17-27-23-9-5-3-7-20(19)23/h3-12,15,17,26-27H,2,13-14,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOSHCCLTVWCMHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)CNCCC3=CNC4=CC=CC=C43)C5=CC=CC=C51
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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